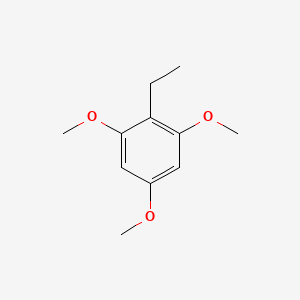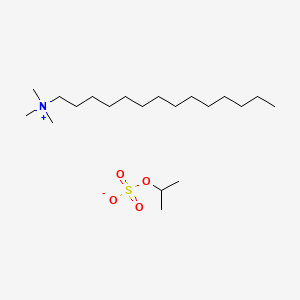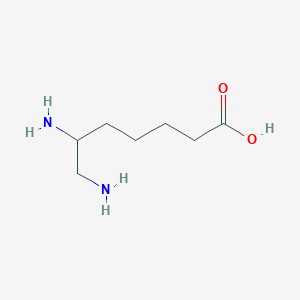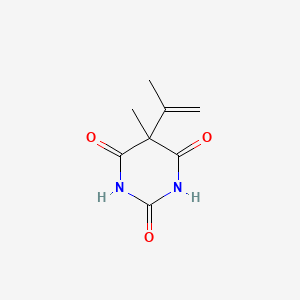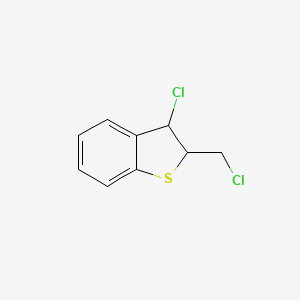
3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes It is characterized by the presence of a benzene ring fused with a thiophene ring, with chlorine atoms attached to the second and third positions of the dihydrobenzothiophene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene typically involves the chlorination of 2,3-dihydro-1-benzothiophene. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydrobenzothiophene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products
Substitution: Amino, alkoxy, or thiol-substituted benzothiophenes.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Applications De Recherche Scientifique
3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene involves its interaction with specific molecular targets. The chlorine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The benzothiophene core can interact with biological macromolecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(chloromethyl)-1-benzothiophene
- 3-Chloro-2-(bromomethyl)-2,3-dihydro-1-benzothiophene
- 2,3-Dichloro-1-benzothiophene
Uniqueness
3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of chlorine atoms at the second and third positions allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H8Cl2S |
|---|---|
Poids moléculaire |
219.13 g/mol |
Nom IUPAC |
3-chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H8Cl2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8-9H,5H2 |
Clé InChI |
YBJYDZIULVFOOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C(S2)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


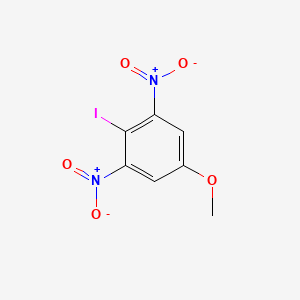

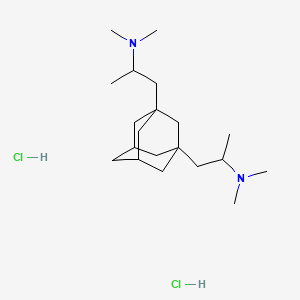
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)


![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
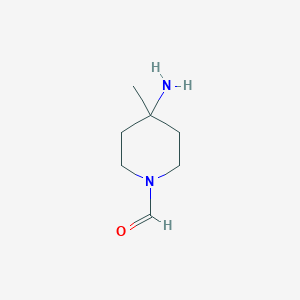
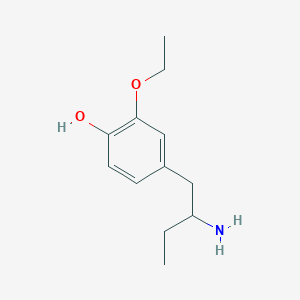
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
